molecular formula C12H11ClN2O2 B2367662 N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide CAS No. 862829-03-6

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B2367662
CAS No.: 862829-03-6
M. Wt: 250.68
InChI Key: LSNFXUKXVWPELG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methyl-1,3-oxazole-5-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)phthalamic acid
  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its specific interactions with biological targets can be leveraged for therapeutic purposes .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)5-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNFXUKXVWPELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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